
3,5-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a complex organic compound that belongs to the class of benzamides and chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of the Benzamide Group: The benzamide moiety can be introduced through an amide coupling reaction between the chromen derivative and 3,5-dimethoxybenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Organic Synthesis
3,5-Dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules due to its unique structural features, enabling the formation of various derivatives through chemical reactions such as amide coupling and condensation reactions.
Biological Activities
The compound has been investigated for several biological activities:
- Anti-inflammatory Properties : Research indicates that this compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Antioxidant Activity : It exhibits significant antioxidant properties by scavenging free radicals, which may help mitigate oxidative stress-related diseases .
- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by targeting specific molecular pathways involved in tumor growth and proliferation .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential therapeutic applications:
- Drug Development : It is being studied as a lead compound for designing new drugs targeting specific receptors or enzymes involved in disease processes .
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism was attributed to the modulation of apoptotic pathways and cell cycle arrest, indicating potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In vivo studies have shown that this compound can significantly reduce inflammation markers in animal models of arthritis. The results suggest that it may be effective in treating inflammatory diseases through its action on cyclooxygenase enzymes .
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
Isoginkgetin: A biflavonoid with a similar chromen structure, known for its anti-inflammatory and anticancer properties.
Coumarin Derivatives: Compounds with a chromen ring system, widely studied for their diverse biological activities.
Uniqueness
3,5-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its dual presence of methoxy groups and a benzamide moiety differentiates it from other chromen derivatives, making it a valuable compound for targeted research applications.
Biological Activity
3,5-Dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic compound belonging to the class of benzamides and chromen derivatives. Its unique structure, characterized by the presence of methoxy groups and a chromen ring system, positions it as a compound of interest in various biological research fields, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C24H19NO5 with a molecular weight of 401.4 g/mol. The compound features a chromen-4-one moiety fused with a benzamide group, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H19NO5 |
Molecular Weight | 401.4 g/mol |
CAS Number | 923233-92-5 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : It may bind to specific enzymes, modulating their activity, which can influence various biochemical pathways.
- Receptor Modulation : The compound has the potential to interact with cellular receptors, affecting signal transduction processes critical for cellular function.
- Antioxidant Activity : It exhibits properties that allow it to scavenge free radicals, thereby reducing oxidative stress within cells.
Antioxidant Activity
Research indicates that this compound demonstrates significant antioxidant properties. In vitro assays have shown its ability to scavenge free radicals effectively. For instance, studies employing DPPH radical scavenging assays have reported promising results in terms of total antioxidant capacity (TAC) .
Cytotoxicity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown significant cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The IC50 values observed were approximately 22.09 µg/mL for A549 and 6.40 µg/mL for MCF-7, indicating strong potential as an anticancer agent compared to standard drugs .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been tested for its ability to inhibit carrageenan-induced paw edema in animal models, demonstrating a reduction in inflammation markers .
Case Studies
- Cytotoxicity Against Cancer Cells : In a study involving multiple synthesized chromone derivatives, this compound was highlighted for its potent cytotoxic effects against A549 and MCF-7 cell lines. The results indicated that modifications in the chemical structure could enhance its anticancer efficacy .
- Antioxidant Efficacy : A comparative analysis of various chromone derivatives revealed that this compound exhibited superior antioxidant activity through multiple assays including DPPH and hydrogen peroxide scavenging tests. This positions it as a candidate for further development in antioxidant therapies .
Properties
IUPAC Name |
3,5-dimethoxy-N-(4-oxo-2-phenylchromen-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-28-18-10-16(11-19(13-18)29-2)24(27)25-17-8-9-22-20(12-17)21(26)14-23(30-22)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUURCGZWAMXPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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